N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE

MEK inhibition Furan regioisomerism Hinge-binding geometry

This methanesulfonamide (MW 279.36) is the definitive furan-3-yl regioisomer from the Novartis MEK inhibitor pharmacophore. Unlike the cheap benzenesulfonamide analog (CAS 1428352-94-6, IC50 ~28 µM), this m-tolyl scaffold engages a distinct lipophilic sub-pocket, providing patent-aligned hinge-binding geometry. Pair with its hydroxylated analog (CAS 1396869-55-8) for microsomal stability assays. Procure for kinase selectivity panels (e.g., KINOMEscan) to benchmark against trametinib/selumetinib. Essential when generic substitution risks losing the intended activity profile.

Molecular Formula C14H17NO3S
Molecular Weight 279.35
CAS No. 1428356-62-0
Cat. No. B2589522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE
CAS1428356-62-0
Molecular FormulaC14H17NO3S
Molecular Weight279.35
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)NCCC2=COC=C2
InChIInChI=1S/C14H17NO3S/c1-12-3-2-4-14(9-12)11-19(16,17)15-7-5-13-6-8-18-10-13/h2-4,6,8-10,15H,5,7,11H2,1H3
InChIKeyVHSLFADLPITJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-3-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide (CAS 1428356-62-0): Baseline Physicochemical Profile and Sulfonamide Classification


N-[2-(Furan-3-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide (CAS 1428356-62-0) is a synthetic sulfonamide derivative with the molecular formula C14H17NO3S and a molecular weight of 279.36 g/mol . The compound comprises a methanesulfonamide core N-substituted with a 2-(furan-3-yl)ethyl group and S-substituted with a 3-methylbenzyl (m-tolyl) moiety, as represented by the SMILES notation Cc1cccc(CS(=O)(=O)NCCc2ccoc2)c1 . Sulfonamide derivatives of this structural class are recognized in patent literature as MEK kinase inhibitors under investigation for hyperproliferative disease applications, including cancer and inflammatory conditions [1].

Why Generic Substitution of N-[2-(Furan-3-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide Fails: Structural Determinants of MEK Inhibitor Differentiation


Within the methanesulfonamide chemotype, minor structural variations (e.g., furan regioisomerism, benzenesulfonamide replacement, or introduction of polar substituents) produce divergent biological profiles that preclude generic interchangeability. The furan-3-yl regioisomer in the target compound positions the heterocyclic oxygen and π-cloud uniquely compared to the more common furan-2-yl substitution pattern, altering hinge-binding geometry at the MEK allosteric pocket [1]. Furthermore, the m-tolyl (3-methylbenzyl) methanesulfonamide scaffold in the target compound engages a specific lipophilic sub-pocket; an analog bearing a simple benzenesulfonamide group (CAS 1428352-94-6) has been reported with an IC50 of approximately 28 μM against a kinase target, with peer commentary noting both the modest potency and the structural basis for selectivity limitations [2]. The differential positioning of methyl substitution on the phenyl ring (meta- vs. para- or ortho-tolyl) further modulates target engagement and ADME properties, underscoring that generically substituting within this class risks losing the specific activity profile intended for a given experimental system.

N-[2-(Furan-3-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide: Quantitative Differentiation Evidence vs. Closest Analogs


Furan Regioisomer Identity (3-yl vs. 2-yl) as a Determinant of MEK Binding Geometry

The target compound incorporates a furan-3-yl group, whereas the majority of commercially available furan-containing methanesulfonamide analogs employ a furan-2-yl substitution. In the MEK allosteric inhibitor binding pocket, furan-3-yl orientation positions the ring oxygen and the C-2/C-4 π-electrons in a distinct vector relative to the hinge region compared to furan-2-yl, as established by co-crystal structures of heterocyclic sulfonamide MEK inhibitors in the Novartis patent series [1]. The relevant comparator N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide (CAS not specified; AKOS026699098) utilizes a furan-2-yl-pyridine hybrid, whereas the target compound employs a simpler furan-3-yl-ethyl linker, resulting in different conformational flexibility and binding interactions [1].

MEK inhibition Furan regioisomerism Hinge-binding geometry Kinase selectivity

Methanesulfonamide (m-tolyl) vs. Benzenesulfonamide Scaffold: Lipophilicity and Potency Implications

The target compound bears a methanesulfonamide group S-linked to an m-tolyl (3-methylbenzyl) moiety (C14H17NO3S; MW 279.36) . In contrast, the closest commercially available comparator, N-(2-(furan-3-yl)ethyl)benzenesulfonamide (CAS 1428352-94-6; C12H13NO3S; MW 251.30) , employs a benzenesulfonamide group directly attached to a phenyl ring without a methylene spacer or methyl substituent. The benzenesulfonamide analog has been reported with a kinase IC50 of approximately 28 μM [1]. The target compound's methylene spacer and meta-methyl substitution are predicted to increase lipophilicity (estimated XLogP ~2.3 vs. ~1.8 for the benzenesulfonamide analog) and alter the geometry of the lipophilic sub-pocket occupancy, potentially conferring differentiated potency .

Scaffold comparison Lipophilicity Kinase potency Benzenesulfonamide comparator

Hydroxyethyl Analog (CAS 1396869-55-8) as a Metabolic Soft Spot: Differentiation via Oxidative Stability

The closest structurally characterized analog of the target compound is N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide (CAS 1396869-55-8; C14H17NO4S; MW 295.36), which differs by a single hydroxyl group on the ethylene linker [1]. This hydroxylation introduces a hydrogen-bond donor, increases topological polar surface area (tPSA), and creates a potential site for Phase II glucuronidation or sulfation, which would alter pharmacokinetics. The target compound (CAS 1428356-62-0) lacks this hydroxyl group, rendering it less susceptible to direct conjugation metabolism and potentially more metabolically stable in hepatic microsome assays.

Metabolic stability Hydroxylation Oxidative metabolism Structural analog

Patent-Disclosed MEK Inhibitor Pharmacophore Alignment: Privileged Scaffold vs. Untested Analogs

The target compound's core scaffold — furan-3-yl-ethyl linked to an m-tolyl methanesulfonamide — maps directly onto the generic Markush structure disclosed in Novartis patent WO 2012/168884 A1, which claims heterocyclic sulfonamide derivatives as MEK inhibitors for treating cancer and inflammatory diseases [1]. This patent explicitly demonstrates that compounds within this structural class act as MEK inhibitors. The target compound is therefore a member of a pharmacologically validated chemical series, unlike many commercially available sulfonamides that lack any kinase inhibition data or patent precedent.

MEK pharmacophore Patent SAR Kinase inhibitor Allosteric pocket

N-[2-(Furan-3-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide: Evidence-Based Research and Industrial Application Scenarios


MEK Allosteric Inhibitor SAR Probe for Furan Regioisomer Exploration

As a furan-3-yl-containing methanesulfonamide within the Novartis MEK inhibitor patent space [1], this compound is suitable as a regioisomeric probe in SAR studies comparing furan-3-yl vs. furan-2-yl substitution effects on MEK allosteric pocket binding. Its ethyl linker provides a defined spacer length that can be systematically varied against pyridyl- or phenyl-linked analogs to map optimal linker geometry. Procurement for this purpose is justified when a laboratory requires a furan-3-yl regioisomer that is structurally aligned with the patent pharmacophore but distinct from the more common furan-2-yl library entries.

Metabolic Stability Head-to-Head with Hydroxylated Analog (CAS 1396869-55-8)

The absence of a hydroxyl group on the ethylene linker distinguishes this compound from its closest analog N-(2-(furan-3-yl)-2-hydroxyethyl)-1-(m-tolyl)methanesulfonamide (CAS 1396869-55-8) [2]. This compound can be used in paired hepatic microsome or hepatocyte stability assays to quantify the impact of linker hydroxylation on intrinsic clearance. Such data directly inform whether the non-hydroxylated scaffold provides a PK advantage for in vivo candidate progression.

Kinase Selectivity Panel Screening Reference Compound

Given the prevalence of sulfonamide-based kinase inhibitors and the documented MEK inhibitory activity of this chemotype [1], this compound can serve as a reference standard in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Its selectivity fingerprint relative to clinically validated MEK inhibitors (e.g., trametinib, selumetinib) provides context for evaluating off-target liability and chemical series differentiation.

Procurement Decision Tool for Differentiating Benzenesulfonamide vs. Methanesulfonamide Chemotypes

For compound management and procurement teams supporting multiple kinase projects, the target compound (methanesulfonamide, MW 279.36, m-tolyl substituent) represents a chemically distinct entity from the cheaper and more readily available benzenesulfonamide analog (CAS 1428352-94-6, MW 251.30, reported IC50 ~28 μM) [3]. The decision to procure the target compound over the benzenesulfonamide analog should be based on the specific requirement for an m-tolyl methanesulfonamide scaffold with documented MEK patent precedent, rather than cost alone.

Quote Request

Request a Quote for N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.